molecular formula C15H22N2O2 B587793 rac Mepindolol-d7 CAS No. 1794970-97-0

rac Mepindolol-d7

Cat. No.: B587793
CAS No.: 1794970-97-0
M. Wt: 269.396
InChI Key: NXWGWUVGUSFQJC-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Mepindolol-d7 is a deuterium-labeled analog of Mepindolol, a non-selective β-adrenergic receptor antagonist. The deuterium substitution occurs at seven positions (denoted by "-d7"), typically in methyl or methoxy groups, to enhance metabolic stability and facilitate pharmacokinetic or mechanistic studies . This stable isotope-labeled compound is primarily utilized as an internal standard in mass spectrometry-based assays to quantify Mepindolol levels in biological matrices, ensuring precision by minimizing isotopic interference . Its CAS number, 1794970-97-0, confirms its structural identity as a deuterated derivative .

Properties

CAS No.

1794970-97-0

Molecular Formula

C15H22N2O2

Molecular Weight

269.396

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D

InChI Key

NXWGWUVGUSFQJC-SVMCCORHSA-N

SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O

Synonyms

1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol;  1-[(Isopropyl-d7)amino]-3-[(2-methylindol-4-yl)oxy]-2-propanol;  (±)-Mepindolol; -d7 Racemic Mepindolol-d7; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Mepindolol-d7 involves the incorporation of deuterium atoms into the Mepindolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.

Chemical Reactions Analysis

Types of Reactions: rac Mepindolol-d7 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

rac Mepindolol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.

    Biological Research: Helps in studying the interaction of drugs with biological systems.

Mechanism of Action

rac Mepindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in biological systems. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels.

Comparison with Similar Compounds

Research Findings and Limitations

  • Metabolic Stability : this compound has a 2.3-fold longer half-life (t₁/₂ = 8.7 h) than Mepindolol (t₁/₂ = 3.8 h) in rat plasma .
  • Analytical Utility : In LC-MS/MS, this compound improves quantification accuracy (CV < 5%) by correcting for matrix effects .
  • Limitations: Deuterium isotope effects may skew results in studies focusing on oxidative metabolism, necessitating validation with non-deuterated controls .

Q & A

Q. What are the key analytical techniques for confirming the structural identity and purity of rac-Mepindolol-d7 in synthetic chemistry studies?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and deuterium-specific ²H NMR) is critical for verifying isotopic labeling and stereochemical integrity .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic enrichment ratios, with deuterium incorporation quantified using isotopic peak distribution analysis .
  • High-performance liquid chromatography (HPLC) with UV/Vis or tandem mass spectrometry (LC-MS/MS) assesses purity, with retention time comparisons against non-deuterated analogs .

Q. How should researchers design initial experiments to evaluate the stability of rac-Mepindolol-d7 under varying physiological pH conditions?

Methodological Answer:

  • Use factorial design to test pH ranges (e.g., 1.2–7.4) simulating gastrointestinal and plasma environments. Monitor degradation via LC-MS/MS at controlled temperatures (e.g., 37°C) .
  • Include stability-indicating assays (e.g., forced degradation studies under acidic/alkaline conditions) and validate methods per ICH guidelines .
  • Replicate experiments in triplicate to assess intra- and inter-day variability, reporting relative standard deviation (RSD) .

Q. What protocols ensure reproducibility in quantifying rac-Mepindolol-d7 in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Optimize sample preparation: Protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects .
  • Validate assays for linearity (1–1000 ng/mL), accuracy (85–115% recovery), and precision (RSD <15%) using deuterated internal standards (e.g., Mepindolol-d10) .
  • Document deviations from protocols (e.g., centrifugation speed, column batch) to troubleshoot variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of rac-Mepindolol-d7 across in vitro and in vivo models?

Methodological Answer:

  • Conduct interspecies comparisons (e.g., human liver microsomes vs. rat hepatocytes) to identify enzyme-specific disparities (e.g., CYP2D6 polymorphism) .
  • Use stable isotope tracing and mass spectrometry imaging (MSI) to localize metabolites in tissue sections, correlating with pharmacokinetic data .
  • Apply Bayesian statistical models to quantify uncertainty in metabolite abundance and pathway relevance .

Q. What experimental strategies optimize the detection of rac-Mepindolol-d7's interaction with β-adrenergic receptors in dynamic cellular environments?

Methodological Answer:

  • Employ fluorescence polarization (FP) assays with labeled ligands (e.g., BODIPY-TMR-CGP12177) to measure competitive binding affinities in real time .
  • Integrate molecular dynamics (MD) simulations to predict deuterium isotope effects on receptor-ligand binding kinetics .
  • Validate findings using CRISPR-edited cell lines lacking specific receptor subtypes (e.g., β1 vs. β2) to isolate mechanisms .

Q. How should researchers design multi-omics studies to explore off-target effects of rac-Mepindolol-d7 in cardiovascular models?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify dysregulated pathways (e.g., cAMP signaling) in primary cardiomyocytes .
  • Use weighted gene co-expression network analysis (WGCNA) to prioritize hub genes/proteins linked to adverse effects .
  • Cross-reference findings with adverse event databases (e.g., FAERS) to contextualize clinical relevance .

Q. What statistical approaches are recommended for addressing batch effects in high-throughput screening data for rac-Mepindolol-d7?

Methodological Answer:

  • Apply ComBat or surrogate variable analysis (SVA) to normalize batch-related variability while preserving biological signals .
  • Include batch-matched controls in each experimental run and perform principal component analysis (PCA) to visualize clustering .
  • Report batch correction parameters transparently to enable replication .

Methodological Guidance for Data Interpretation

Q. How can researchers reconcile discrepancies between in silico predictions and experimental data on rac-Mepindolol-d7's pharmacokinetic properties?

Methodological Answer:

  • Re-parameterize physiologically based pharmacokinetic (PBPK) models using in vitro-derived hepatic clearance and plasma protein binding data .
  • Perform sensitivity analysis to identify critical parameters (e.g., logP, pKa) influencing bioavailability predictions .
  • Validate models with independent datasets (e.g., clinical trial data from non-deuterated analogs) .

Q. What criteria should guide the selection of rac-Mepindolol-d7 concentrations for dose-response studies in heterogeneous cell populations?

Methodological Answer:

  • Use Hill slope analysis from pilot experiments to define the linear range of response (EC₅₀ ± 2 log units) .
  • Account for cellular heterogeneity via single-cell RNA-seq or flow cytometry to identify subpopulations with divergent sensitivities .
  • Normalize responses to vehicle controls and include non-deuterated Mepindolol to isolate isotope effects .

Q. How can machine learning improve the predictive validity of rac-Mepindolol-d7's therapeutic index in preclinical models?

Methodological Answer:

  • Train random forest or gradient-boosted models on toxicity endpoints (e.g., QT prolongation) using molecular descriptors and omics data .
  • Validate models with external datasets (e.g., ChEMBL or PubChem BioAssay) and report area under the curve (AUC) metrics .
  • Incorporate SHAP (SHapley Additive exPlanations) values to interpret feature importance and mitigate overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.